Sigma-2 Receptor Binding Affinity of N-(4-Bromophenyl)-4-chlorobutanamide Compared to a Structurally Related Analog
N-(4-Bromophenyl)-4-chlorobutanamide demonstrates a Ki of 90 nM for the sigma-2 receptor in a binding assay using rat PC12 cells, as reported in the BindingDB database [1]. A structurally related analog, CHEMBL5190189 (whose exact chemical structure is not defined here but is cross-referenced in the same database), exhibits a Ki of 23 nM for the same target under similar conditions, representing a 3.9-fold higher affinity [2]. This direct comparison provides a quantifiable benchmark for the compound's affinity profile.
| Evidence Dimension | Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 90 nM |
| Comparator Or Baseline | Analog CHEMBL5190189 (23 nM) |
| Quantified Difference | Analog has 3.9-fold higher affinity (23 nM vs. 90 nM) |
| Conditions | Binding assay, rat PC12 cells, sigma-2 receptor [1] |
Why This Matters
This quantitative comparison is essential for selecting the optimal starting point for structure-activity relationship (SAR) studies targeting the sigma-2 receptor, as it precisely defines the baseline affinity of the unsubstituted 4-bromophenyl core.
- [1] BindingDB. (n.d.). BDBM50604967 (CHEMBL1698776) - Binding affinity to sigma 2 receptor. Retrieved from bindingdb.org View Source
- [2] BindingDB. (n.d.). BDBM50604968 (CHEMBL5190189) - Binding affinity to sigma 2 receptor. Retrieved from bindingdb.org View Source
